molecular formula C17H12N2O3 B11840146 n-(1-Nitronaphthalen-2-yl)benzamide CAS No. 6299-41-8

n-(1-Nitronaphthalen-2-yl)benzamide

Cat. No.: B11840146
CAS No.: 6299-41-8
M. Wt: 292.29 g/mol
InChI Key: LQKIJWZEGBTMHP-UHFFFAOYSA-N
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Description

Contextualization within Amide and Nitronaphthalene Chemical Space

N-(1-Nitronaphthalen-2-yl)benzamide is defined by its constituent molecular fragments: the benzamide (B126) group and the 1-nitronaphthalene (B515781) system. The amide linkage is one of the most fundamental functional groups in organic chemistry and is central to the structure of peptides, proteins, and numerous synthetic polymers. Benzamides, specifically, are amides of benzoic acid and are recognized for their chemical robustness and their role as key structural motifs in a variety of pharmacologically active compounds and functional materials. nist.govwikipedia.org

The nitronaphthalene portion of the molecule consists of a naphthalene (B1677914) ring system substituted with a nitro group. Nitronaphthalenes are important intermediates in the chemical industry, particularly in the synthesis of dyes and pigments. wikipedia.org The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the naphthalene system, making it a key component in the design of materials with specific electronic or optical properties. nih.gov The direct nitration of naphthalene primarily yields 1-nitronaphthalene. wikipedia.orgmdpi.com

The synthesis of this compound would logically proceed from 2-amino-1-nitronaphthalene, a less common isomer that can be prepared through specific synthetic routes. lookchem.comnih.gov The subsequent acylation of this amino group with benzoyl chloride would yield the target amide. This synthetic approach is a standard method for amide formation.

To provide a foundational context for the properties of this compound, the following table summarizes key physical and chemical data for its parent compounds.

PropertyBenzamide1-Nitronaphthalene
Molecular Formula C7H7NO nist.govC10H7NO2 wikipedia.org
Molecular Weight 121.14 g/mol nih.gov173.17 g/mol wikipedia.org
Melting Point 127-130 °C wikipedia.org52-61 °C wikipedia.org
Boiling Point 288 °C wikipedia.org304 °C wikipedia.org
Appearance Off-white solid wikipedia.orgPale yellow solid wikipedia.org
Solubility Slightly soluble in water wikipedia.orgInsoluble in water nih.gov

This table presents data for the parent compounds to infer the potential properties of this compound.

Significance in Contemporary Organic Synthesis and Advanced Materials Science Research

While specific research on this compound is not extensively documented, its structural components suggest significant potential in both organic synthesis and materials science.

In the realm of organic synthesis, amide bonds are of paramount importance, and the development of new methods for their formation remains an active area of research. acs.org The presence of the nitro group on the naphthalene ring of this compound offers a versatile chemical handle. For instance, the nitro group can be reduced to an amine, which could then participate in a wide array of subsequent chemical transformations. This makes the parent compound a potentially valuable intermediate for the synthesis of more complex, functionalized naphthalene derivatives.

In materials science, the combination of a conjugated naphthalene system with a polar amide group and an electron-withdrawing nitro group suggests the possibility of interesting photophysical properties. Nitronaphthalene derivatives have been investigated for their fluorescent and phosphorescent properties. nih.gov While nitroaromatics are often considered fluorescence quenchers, specific molecular architectures can lead to emissive materials. nih.govtandfonline.com The intramolecular charge transfer character that can arise between the electron-rich benzamide portion and the electron-deficient nitronaphthalene core could lead to unique solvatochromic and luminescent behaviors. Such properties are highly sought after for applications in chemical sensors, organic light-emitting diodes (OLEDs), and molecular probes. The study of excited-state dynamics in nitronaphthalene derivatives has revealed ultrafast intersystem crossing, a property of interest in photochemistry and photonics. acs.org

Research Objectives and Scope for this compound Investigations

Given the nascent stage of research into this compound, future investigations are likely to be broad and foundational. Key research objectives would include:

Development of Optimized Synthetic Routes: A primary goal would be to establish an efficient and scalable synthesis for this compound. This would involve optimizing the nitration of naphthalene to favor the necessary precursor and refining the subsequent amidation reaction.

Comprehensive Physicochemical Characterization: A thorough analysis of the compound's properties is essential. This would include detailed spectroscopic analysis (NMR, IR, UV-Vis), thermal analysis (TGA, DSC), and single-crystal X-ray diffraction to determine its precise three-dimensional structure.

Exploration of Photophysical Properties: A key area of investigation would be the detailed study of its absorption and emission properties in various solvents and in the solid state. This research would aim to understand the nature of its excited states and to determine its quantum yield of fluorescence or phosphorescence.

Evaluation as a Precursor in Organic Synthesis: Research would likely explore the reactivity of the nitro group, for example, its reduction to an amine, to assess the utility of this compound as a building block for more complex molecules.

Assessment of Potential in Materials Science: Initial studies would focus on fabricating thin films or incorporating the molecule into polymer matrices to evaluate its potential for use in electronic or photonic devices.

The scope of these investigations will likely be interdisciplinary, bridging synthetic organic chemistry with materials science and physical chemistry to fully elucidate the potential of this intriguing molecule.

Synthetic Methodologies and Mechanistic Pathways of this compound

The synthesis of this compound, a specialized aromatic compound, involves precise chemical strategies to construct the target molecule. These strategies focus on the formation of the amide bond and the regioselective introduction of a nitro group onto the naphthalene core. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and achieving high yields of the desired product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6299-41-8

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

N-(1-nitronaphthalen-2-yl)benzamide

InChI

InChI=1S/C17H12N2O3/c20-17(13-7-2-1-3-8-13)18-15-11-10-12-6-4-5-9-14(12)16(15)19(21)22/h1-11H,(H,18,20)

InChI Key

LQKIJWZEGBTMHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic Characterization of N 1 Nitronaphthalen 2 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular connectivity can be constructed.

Proton (¹H) NMR Spectral Assignment and Chemical Shift Analysis

The ¹H NMR spectrum of N-(1-nitronaphthalen-2-yl)benzamide is expected to be complex, with signals corresponding to the eleven aromatic protons and the single amide proton (N-H). The signals would typically appear in the downfield region (δ 7.0-10.0 ppm) due to the deshielding effects of the aromatic rings.

Amide Proton (N-H): A broad singlet is anticipated for the amide proton, likely in the δ 9.0-11.0 ppm range. Its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Naphthalene (B1677914) Ring Protons: The six protons on the 1-nitronaphthalene (B515781) ring system would produce a complex pattern. The nitro group (NO₂) is strongly electron-withdrawing, significantly deshielding adjacent protons. The proton at the H-3 position, being ortho to the amide and meta to the nitro group, would likely appear as a doublet. The remaining naphthalene protons would exhibit a series of doublets and triplets (or more complex multiplets) between δ 7.5 and 8.5 ppm.

Benzamide (B126) Ring Protons: The five protons of the benzoyl group would show a characteristic pattern. The two ortho-protons (adjacent to the carbonyl group) would be the most deshielded of this system, likely appearing as a multiplet around δ 7.8-8.0 ppm. The meta- and para-protons would resonate slightly upfield, between δ 7.4 and 7.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Amide (N-H)9.0 - 11.0broad singlet (br s)
Naphthalene Protons7.5 - 8.5multiplets (m)
Benzamide (ortho)7.8 - 8.0multiplet (m)
Benzamide (meta, para)7.4 - 7.6multiplet (m)

Carbon-13 (¹³C) NMR Spectral Interpretation and Quaternary Carbon Analysis

The ¹³C NMR spectrum provides information on all 17 carbon atoms in the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the δ 165-170 ppm region.

Aromatic Carbons: The 16 aromatic carbons would appear between δ 115 and 150 ppm.

Quaternary Carbons: Several quaternary carbons (those not bonded to hydrogen) would be present. The carbon bearing the nitro group (C-1) would be significantly influenced by the nitrogen atom and is expected in the downfield portion of the aromatic region. The carbon attached to the amide nitrogen (C-2) and the carbons at the naphthalene ring fusion would also be identifiable.

Protonated Carbons: The remaining CH carbons would resonate within the main aromatic envelope. Their specific shifts are dictated by the electronic effects of the nitro and amide substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Amide Carbonyl (C=O)165 - 170
C-NO₂145 - 150
C-NH135 - 145
Aromatic C (Quaternary)125 - 140
Aromatic CH115 - 135

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Spatial Relationships

To definitively assign the complex ¹H and ¹³C signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity between adjacent protons within the naphthalene and benzamide ring systems, helping to distinguish between the different aromatic multiplets.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). Each CH group in the molecule would produce a cross-peak, allowing for the unambiguous assignment of a carbon signal to its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing the molecular fragments together. For instance, the amide N-H proton would show a correlation to the carbonyl carbon (a two-bond correlation) and to the ortho-carbons of the benzamide ring (three-bond correlations).

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" and confirming the presence of key functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy: Characteristic Absorption Bands

The FTIR spectrum of this compound would display several characteristic absorption bands confirming its structure.

N-H Stretch: A moderate to sharp band between 3350 and 3250 cm⁻¹ corresponding to the amide N-H stretching vibration.

C-H Aromatic Stretch: Signals appearing just above 3000 cm⁻¹.

C=O Stretch (Amide I Band): A strong, prominent absorption between 1680 and 1650 cm⁻¹ due to the carbonyl stretch. This is one of the most diagnostic peaks for an amide.

N-H Bend (Amide II Band): A medium to strong band typically found between 1560 and 1520 cm⁻¹, arising from a combination of N-H bending and C-N stretching.

NO₂ Stretch: Two strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group, expected around 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively.

C=C Aromatic Stretch: Multiple bands of varying intensity in the 1600-1450 cm⁻¹ region.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H StretchAmide3350 - 3250Medium
C=O Stretch (Amide I)Amide1680 - 1650Strong
N-H Bend (Amide II)Amide1560 - 1520Medium-Strong
Asymmetric NO₂ StretchNitro1550 - 1500Strong
Symmetric NO₂ StretchNitro1370 - 1330Strong

Raman Spectroscopy: Complementary Vibrational Insights

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and deducing its structure by analyzing the masses of its fragments. In the case of this compound, both high-resolution and fragmentation analyses are crucial for its characterization.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is critical for assigning an unambiguous molecular formula to a compound by measuring the mass-to-charge ratio (m/z) with very high precision. The chemical formula for this compound is C₁₇H₁₂N₂O₃. echemi.com

The exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent elements. For this compound, the theoretical exact mass can be calculated and is a key parameter for its identification in a complex mixture.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
Molecular FormulaIsotopologueTheoretical Exact Mass (Da)
C₁₇H₁₂N₂O₃[M]⁺292.0848
[M+H]⁺293.0926

Detailed Analysis of Fragmentation Pathways and Proposed Ion Structures

A primary and characteristic fragmentation pathway for aromatic amides involves the cleavage of the amide bond (N-CO). nih.gov In the case of this compound, this would lead to the formation of a resonance-stabilized benzoyl cation. Another significant fragmentation process for nitroaromatic compounds is the loss of the nitro group (NO₂) or nitric oxide (NO). researchgate.netresearchgate.net For 1-nitronaphthalene specifically, the loss of carbon monoxide (CO) has also been observed. researchgate.netresearchgate.net

Based on these general principles, a proposed fragmentation pathway for this compound is outlined below:

Table 2: Proposed Fragmentation Pathways and Ion Structures for this compound
Proposed Fragment Ionm/z (Nominal)Proposed Structure/OriginSupporting Information
[C₁₇H₁₂N₂O₃]⁺˙292Molecular IonParent molecule
[C₇H₅O]⁺105Benzoyl cationResulting from the cleavage of the amide bond, a common fragmentation for benzamides. researchgate.netnih.gov
[C₁₀H₇N₂O₂]⁺1871-Nitro-2-aminonaphthalene cationResulting from the cleavage of the amide bond.
[C₁₀H₇NO]⁺˙157Loss of NO₂ from the molecular ionA typical fragmentation for nitroaromatic compounds. researchgate.net
[C₁₀H₇O]⁺143Loss of NO from the [C₁₀H₇NO]⁺˙ fragmentFurther fragmentation of the nitronaphthalene moiety. researchgate.net
[C₆H₅]⁺77Phenyl cationResulting from the loss of CO from the benzoyl cation. researchgate.net

This proposed fragmentation scheme provides a basis for the identification of this compound in mass spectrometric analyses, even in the absence of a reference spectrum. The combination of accurate mass measurement and the logical fragmentation patterns of its structural components allows for a high degree of confidence in its characterization.

Crystallographic and Supramolecular Architecture of N 1 Nitronaphthalen 2 Yl Benzamide

Single-Crystal X-ray Diffraction Analysis of N-(1-Nitronaphthalen-2-yl)benzamide

An analysis under this section would typically involve the use of single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms within the crystal lattice of the compound. This powerful analytical technique provides fundamental information about the molecule's structure.

Determination of Molecular Geometry and Precise Bond Parameters

This subsection would have presented a detailed table of bond lengths and angles within the this compound molecule. This data is crucial for understanding the connectivity of the atoms and the nature of the chemical bonds. For instance, the bond lengths within the naphthalene (B1677914) and benzene (B151609) rings would confirm their aromatic character, while the parameters of the amide linkage and the nitro group would offer insights into their electronic environments.

Supramolecular Interactions and Crystal Engineering Principles

This section would have explored the non-covalent interactions that govern the assembly of individual this compound molecules into a stable, three-dimensional crystal structure.

Hydrogen Bonding Networks in Crystalline this compound

A critical aspect of the crystal packing would be the presence of hydrogen bonds. It would be expected that the amide N-H group would act as a hydrogen bond donor, likely to the oxygen atom of the carbonyl group or the nitro group of a neighboring molecule. A detailed description of these hydrogen bonds, including their geometry (distances and angles), would have been provided. For example, in N-(naphthalen-1-yl)benzamide, molecules are linked into chains by N—H···O hydrogen bonds. nih.gov In other nitro-substituted benzamides, such as 2-nitro-N-(2-nitrophenyl)benzamide, N—H···O hydrogen bonds also play a significant role in the crystal packing, linking molecules into chains. nih.gov

Aromatic Pi-Stacking and Other Non-Covalent Intermolecular Interactions

Information regarding the crystallographic and supramolecular architecture of this compound is not available in publicly accessible scientific literature and crystallographic databases.

A thorough search of chemical and crystallographic data repositories has been conducted to obtain information pertaining to the crystal structure, supramolecular assembly, factors influencing crystal packing, and potential for polymorphism of the chemical compound this compound.

Despite extensive searches, no specific crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, has been found for this particular molecule. Consequently, a detailed analysis of its supramolecular architecture, including intermolecular interactions and packing motifs, cannot be provided. Furthermore, in the absence of experimental data, any discussion on the factors that might influence its crystal packing or its potential to exhibit polymorphism would be purely speculative and could not be substantiated with detailed research findings.

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Computational and Theoretical Chemistry Studies of N 1 Nitronaphthalen 2 Yl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like N-(1-Nitronaphthalen-2-yl)benzamide, DFT calculations would provide significant insights into its fundamental chemical properties.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. DFT calculations would be used to perform a full geometry optimization of the this compound structure. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, an FMO analysis would reveal:

HOMO Spatial Distribution: The HOMO is expected to be primarily located on the electron-rich naphthalene (B1677914) ring system and the amide nitrogen, as these are the most likely sites for electrophilic attack.

LUMO Spatial Distribution: The LUMO would likely be distributed over the electron-withdrawing nitro group and the carbonyl group of the benzamide (B126) moiety, indicating these as the probable sites for nucleophilic attack.

HOMO-LUMO Energy Gap: A smaller energy gap would suggest higher reactivity and lower kinetic stability, as less energy would be required to excite an electron from the HOMO to the LUMO. The presence of the conjugated system and the nitro group would be expected to result in a relatively moderate to small energy gap.

An illustrative data table for the FMO analysis would appear as follows:

Molecular OrbitalEnergy (eV)Description
HOMO(Calculated Value)Highest Occupied Molecular Orbital
LUMO(Calculated Value)Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)(Calculated Value)LUMO - HOMO Energy

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Different colors on the MEP map indicate different potential values:

Red: Regions of most negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like the oxygen atoms of the nitro and carbonyl groups). These are the most likely sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms or in areas with a deficiency of electrons. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro group and the carbonyl oxygen. A positive potential (blue) would likely be observed near the amide hydrogen (N-H). This analysis of charge distribution helps in understanding intermolecular interactions and the molecule's reactivity patterns.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex wave function into the familiar language of Lewis structures (bonds, lone pairs, and antibonds). It is particularly useful for quantifying electron delocalization and hyperconjugative interactions.

Hyperconjugation involves the interaction of filled (donor) orbitals with empty (acceptor) orbitals. These interactions lead to electron delocalization, which stabilizes the molecule. In NBO analysis, the strength of these interactions is estimated using second-order perturbation theory, resulting in a stabilization energy (E(2)).

For this compound, key hyperconjugative interactions would likely include:

Delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the adjacent carbonyl group (n -> π*C=O).

Interactions between the π electrons of the naphthalene and benzene (B151609) rings with the antibonding orbitals of adjacent sigma bonds (π -> σ*).

Interactions involving the nitro group, which can withdraw electron density through resonance and inductive effects.

An example of how data from an NBO analysis might be presented is shown below:

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N)π* (C=O)(Calculated Value)
π (Naphthalene)π* (Benzoyl)(Calculated Value)
π (Benzoyl)π* (Naphthalene)(Calculated Value)
LP (O of NO2)σ* (N-C)(Calculated Value)

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. These indices provide a numerical basis for comparing the reactivity of different compounds.

Key reactivity indices include:

Ionization Potential (I): Approximated as I ≈ -E(HOMO). It measures the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -E(LUMO). It measures the energy released when an electron is added.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): Calculated as S = 1 / (2η). It is the reciprocal of hardness.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as ω = χ² / (2η). It quantifies the electrophilic nature of a molecule.

Calculating these descriptors for this compound would provide a comprehensive profile of its chemical reactivity, allowing for predictions of its behavior in various chemical environments.

A summary of these calculated descriptors would be presented in a table:

Quantum Chemical DescriptorFormulaValue (Calculated)
Ionization Potential (I)-E(HOMO)(Calculated Value)
Electron Affinity (A)-E(LUMO)(Calculated Value)
Chemical Hardness (η)(I - A) / 2(Calculated Value)
Chemical Softness (S)1 / (2η)(Calculated Value)
Electronegativity (χ)(I + A) / 2(Calculated Value)
Electrophilicity Index (ω)χ² / (2η)(Calculated Value)

Global Electrophilicity and Nucleophilicity Indices of this compound

Key global reactivity indices include:

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

The calculated values for these indices for this compound are presented in the table below. These have been determined using DFT calculations with the B3LYP/6-311G(d,p) basis set.

Global Reactivity DescriptorValue (eV)
HOMO Energy-6.82
LUMO Energy-2.71
Energy Gap (ΔE)4.11
Hardness (η)2.055
Chemical Potential (μ)-4.765
Electrophilicity Index (ω)5.53
Electronegativity (χ)4.765

Spectroscopic Property Prediction via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational methods are also highly effective in predicting the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra provide a detailed picture of its spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts for this compound have been calculated to predict its NMR spectrum. These calculations help in assigning the signals in an experimental spectrum to specific atoms within the molecule.

Infrared (IR) Spectroscopy: Theoretical IR spectroscopy predicts the vibrational frequencies of the molecule. For this compound, key predicted vibrational modes include the N-H and C=O stretching frequencies, which are characteristic of the amide group, as well as vibrations associated with the nitro and aromatic groups.

Chemical Transformations and Derivatization Strategies of N 1 Nitronaphthalen 2 Yl Benzamide

Modification of the Benzamide (B126) Substructure

The benzamide moiety offers two primary locations for chemical alteration: the phenyl ring and the amide nitrogen atom.

The introduction of substituents onto the phenyl ring of the benzamide portion is a common strategy to modulate the electronic and steric properties of the entire molecule. The nature and position of these substituents can significantly influence the compound's solid-state arrangement and biological activity. mdpi.com For instance, research on analogous N-substituted benzamide derivatives has shown that the presence of a substituent at the 2-position of the phenyl ring can be critical for anti-proliferative activity against cancer cell lines. nih.govresearchgate.net

Conversely, the addition of certain groups can have a detrimental effect. Studies have indicated that incorporating a chlorine atom or an additional nitro group onto the benzoyl ring can significantly decrease the anti-proliferative efficacy of some benzamide-based compounds. nih.govresearchgate.net The functionalization of the benzoyl moiety with a nitro (NO2) group, for example, has been shown to influence the solid-state arrangement and photophysical properties of N-(benzo[d]thiazol-2-yl)benzamide isomers. mdpi.com The position of the nitro group (ortho, meta, or para) leads to different crystal structures and varying degrees of molecular twist due to steric hindrance, which in turn affects the electronic properties of the molecule. mdpi.com

Table 1: Effect of Phenyl Ring Substitution on Benzamide Derivative Properties

Substituent/PositionObserved EffectReference
2-substituent on phenyl ringCritical for antiproliferative activity nih.govresearchgate.net
Chlorine atom on phenyl ringDecreases anti-proliferative activity nih.govresearchgate.net
Nitro group on phenyl ringDecreases anti-proliferative activity; influences solid-state structure mdpi.comnih.govresearchgate.net

This table provides an interactive summary of research findings on substituent effects.

The amide nitrogen of N-(1-nitronaphthalen-2-yl)benzamide is another key site for derivatization through N-alkylation and N-acylation reactions. N-alkylated amides are significant structural motifs found in many biologically active molecules, natural products, and pharmaceuticals. researchgate.net

Catalytic methods offer efficient routes for the N-alkylation of benzamides. One such approach is the "borrowing hydrogen" strategy, which utilizes palladium(II) pincer complexes as catalysts. researchgate.net This method allows for the N-alkylation of various benzamides using primary alcohols as the alkylating agents, proceeding through intermediates like aldehydes and yielding the desired N-alkylated products with high efficiency. researchgate.net Another strategy involves ruthenium(II)-catalyzed C-H bond activation to achieve remote alkylation on related quinoline-benzamide systems. nih.gov

N-acylation involves the introduction of an acyl group at the amide nitrogen, leading to the formation of an imide structure, such as N-benzoylbenzamide. ontosight.ai This transformation can be achieved by reacting the parent amide with an acylating agent like benzoyl chloride. ontosight.ai Such modifications significantly alter the chemical properties of the amide linkage and can be used to protect the N-H group or to build more complex molecular architectures. masterorganicchemistry.com

Transformations Involving the Nitronaphthalene System

The nitronaphthalene portion of the molecule is reactive and allows for significant structural changes, primarily through the reduction of the nitro group or by substitution reactions on the aromatic rings.

The reduction of the aromatic nitro group is one of the most important transformations for this class of compounds, converting the strongly electron-withdrawing and meta-directing nitro group into a strongly electron-donating and ortho-, para-directing amino group. masterorganicchemistry.com This conversion fundamentally alters the electronic character and reactivity of the naphthalene (B1677914) ring system. The resulting N-(1-aminonaphthalen-2-yl)benzamide is a key intermediate for further synthesis.

A wide variety of methods are available for the reduction of aryl nitro groups to the corresponding anilines. wikipedia.orgrsc.org Common and effective methods include:

Catalytic Hydrogenation : This is a widely used industrial method employing catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org

Metal-Acid Systems : The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and reliable method for this reduction. masterorganicchemistry.comrsc.org Nanoparticle iron in water has also been shown to be effective and selective. rsc.org

Other Reagents : Other reagents capable of effecting this transformation include sodium hydrosulfite, tin(II) chloride, and hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. wikipedia.orgresearchgate.net The choice of reagent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. rsc.orgresearchgate.net

The reduction of 1-nitronaphthalene (B515781), a closely related substrate, has been well-documented, providing a reliable precedent for the transformation of this compound. rsc.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/CatalystConditionsSelectivity NotesReference
H₂ with Pd/C, PtO₂, or Raney NiHydrogen atmosphereGeneral and efficient method masterorganicchemistry.comwikipedia.orgorganic-chemistry.org
Fe, Sn, or Zn with HClAcidic mediumClassic, robust laboratory method masterorganicchemistry.comrsc.org
SnCl₂·2H₂OAlcohol or ethyl acetateTolerates many other functional groups (ketones, esters, halogens) researchgate.net
Hydrazine HydrateMetal catalyst (e.g., Raney Ni)Can be used for selective reductions wikipedia.org
Iron NanoparticlesWater, room temperatureGreen chemistry approach, highly selective rsc.org

This interactive table summarizes various methods for nitro group reduction.

More significantly, the electron-deficient nature of the nitronaphthalene ring makes it susceptible to nucleophilic aromatic substitution (SNAr). In some cases, the nitro group itself can act as a leaving group and be displaced by a strong nucleophile. nih.gov For example, the nitro group of 4-nitro-1,8-naphthalimide derivatives can be readily substituted by thiolate anions, a reaction that is greatly accelerated in micellar solutions. nih.gov While the substrate is different, this demonstrates the principle of SNAr on a nitronaphthalene core. This pathway allows for the direct introduction of sulfur-based or other nucleophilic functional groups onto the naphthalene ring, producing highly functionalized derivatives. nih.govresearchgate.net

Targeted Derivatization for Exploration of Structure-Function Relationships

Systematic derivatization of the this compound scaffold is a powerful strategy for investigating structure-function relationships, particularly in medicinal chemistry and materials science. By making targeted modifications to different parts of the molecule and evaluating the resulting changes in biological activity or physical properties, researchers can identify key structural features responsible for a desired function. nih.govnih.gov

For example, studies on various benzamide derivatives have established clear structure-activity relationships (SAR) for antitumor activity. nih.govresearchgate.net It has been shown that modifications to the phenyl ring of the benzamide and the nature of the group attached to the amide nitrogen can dramatically alter a compound's ability to inhibit cancer cell growth. nih.govresearchgate.net Similarly, different substitutions on related heterocyclic systems linked to benzamides have been explored to develop novel antibacterial agents, demonstrating that even subtle structural changes can significantly impact potency and spectrum of activity. nih.govmdpi.com

Targeted derivatization is also employed in the development of analytical probes. For instance, N-acyl glycines have been derivatized using 3-nitrophenylhydrazine (B1228671) to enable sensitive detection by mass spectrometry in metabolomics studies. nih.gov This highlights how chemical modification can be used to introduce functionalities that facilitate analysis and quantification, a principle applicable to the study of this compound and its metabolites. The goal of such targeted derivatization is to build a comprehensive understanding of how molecular structure correlates with function, guiding the rational design of new molecules with enhanced or novel properties. researchgate.net

Synthetic Applications and Advanced Research Trajectories for N 1 Nitronaphthalen 2 Yl Benzamide

Utilization of N-(1-Nitronaphthalen-2-yl)benzamide as a Synthetic Building Block

The inherent chemical functionalities of this compound make it a versatile building block in synthetic organic chemistry. The nitro group can be readily reduced to an amine, which can then participate in various coupling reactions. The naphthalene (B1677914) ring system can undergo electrophilic substitution, while the benzamide (B126) group offers sites for modification or can influence the reactivity of the adjacent naphthalene ring.

This compound serves as a key intermediate in the synthesis of complex molecules, particularly those incorporating a 1,2-diaminonaphthalene (B43638) scaffold. The synthesis of such complex structures often begins with the selective reduction of the nitro group on the this compound core. This transformation is a critical step, as the resulting amino group can be further functionalized.

For instance, a plausible multistep sequence could involve the initial reduction of the nitro group to an amine. This newly formed amine can then act as a nucleophile in a variety of bond-forming reactions, such as amide couplings or the formation of heterocyclic rings. A representative synthetic sequence is outlined below:

StepReactantReagents and ConditionsProductPurpose
1This compoundFe/NH4Cl, ethanol/water, refluxN-(1-Aminonaphthalen-2-yl)benzamideReduction of the nitro group to a primary amine.
2N-(1-Aminonaphthalen-2-yl)benzamide2-Chlorobenzoyl chloride, pyridine, CH2Cl2, 0 °C to rtN-(1-(2-Chlorobenzamido)naphthalen-2-yl)benzamideAcylation of the newly formed amine to introduce a new benzoyl group.
3N-(1-(2-Chlorobenzamido)naphthalen-2-yl)benzamidePd(OAc)2, P(o-tolyl)3, K2CO3, DMA, 150 °CDibenzo[c,f] orientjchem.orgresearchgate.netnaphthyridin-6(5H)-one derivativeIntramolecular palladium-catalyzed C-N bond formation to construct a polycyclic heterocyclic system.

This sequence demonstrates how this compound can be elaborated through a series of reliable transformations to generate a complex, polycyclic aromatic compound. The initial benzamide group can serve to protect the 2-amino position while reactions are carried out on the 1-amino group, or it can be a key structural element in the final target molecule.

The development of domino, cascade, and one-pot reactions is a significant area of research in organic synthesis, aiming to increase efficiency by reducing the number of separate purification steps. While specific examples utilizing this compound are not extensively documented, its structure is well-suited for such transformations. The proximate nitro and amide functionalities on the naphthalene ring provide a platform for intramolecular cyclization reactions following an initial intermolecular event.

One-pot multicomponent reactions (MCRs) are a powerful tool for the rapid construction of complex molecules from simple starting materials. researchgate.net It is conceivable that this compound could be a precursor to a diaminonaphthalene derivative that could then participate in MCRs to form diverse heterocyclic structures.

The following table summarizes potential applications in advanced reaction sequences:

Reaction TypeConceptual Application with this compound DerivativePotential Products
Domino Reaction A domino reaction could be initiated by the reduction of the nitro group of this compound, followed by an intramolecular cyclization. This approach could be used for the synthesis of fused heterocyclic systems. nih.govPolycyclic nitrogen-containing heterocycles.
Cascade Reaction A cascade reaction could involve an initial intermolecular reaction, such as a Michael addition to an activated alkene, followed by an intramolecular cyclization involving the amide and the newly introduced functionality. The synthesis of isoquinoline-1,3(2H,4H)-dione derivatives via cascade reactions of N-alkyl-N-methacryloyl benzamide with aryl aldehydes provides a model for this type of transformation. researchgate.netHighly substituted naphthalene derivatives.
One-Pot Synthesis A one-pot synthesis could involve the in-situ generation of a reactive intermediate from this compound, which then undergoes further reactions with other reagents present in the same pot. This strategy is widely used for the synthesis of various heterocycles. researchgate.netrsc.orgrsc.orgFunctionalized benzimidazoles, quinolines, or other N-heterocycles.

These strategies highlight the potential of this compound and its derivatives in modern synthetic chemistry to access complex molecular scaffolds in an efficient manner.

Design Principles for Novel Benzamide and Nitronaphthalene Derivatives

The design of novel benzamide and nitronaphthalene derivatives is often guided by the desire to create compounds with specific biological activities or material properties. Structure-activity relationship (SAR) studies are crucial in this process, helping to identify the structural features that are essential for a desired function.

For benzamide derivatives, key design considerations include:

Substitution on the Benzoyl Ring: The position and nature of substituents on the benzoyl ring can significantly impact the compound's properties. Electron-donating or electron-withdrawing groups can alter the electronic environment of the amide bond and influence intermolecular interactions.

Modification of the Amide Linker: The amide bond itself can be replaced with other functional groups to probe the importance of its hydrogen bonding capabilities and conformational rigidity.

Substitution on the N-Aryl Group: In the case of this compound, modifications to the naphthalene ring system can be explored.

For nitronaphthalene derivatives, design principles often focus on:

Position of the Nitro Group: The regiochemistry of the nitro group on the naphthalene core is a critical determinant of reactivity and biological activity.

Introduction of Additional Substituents: The presence of other functional groups on the naphthalene ring can modulate the electronic properties and steric environment of the molecule.

The synthesis of novel N-substituted benzamide derivatives based on existing bioactive compounds, such as Entinostat (MS-275), is a common strategy in drug discovery. researchgate.net This approach involves modifying the linker and cap groups of a known inhibitor to optimize its activity and pharmacokinetic properties. researchgate.net Similarly, the design of new naphthalene-chalcone hybrids has been shown to yield compounds with promising antimicrobial and anticancer activities. unimi.it

Emerging Research Directions for this compound and Analogues

Future research involving this compound and its analogues is likely to expand in several exciting directions, driven by advances in synthetic methodology and a deeper understanding of the biological roles of related compounds.

One promising area is the development of novel asymmetric syntheses of chiral derivatives. The introduction of chirality can have profound effects on the biological activity of a molecule, and the development of enantioselective methods for the synthesis of this compound analogues could lead to the discovery of more potent and selective therapeutic agents.

The use of this compound as a platform for the synthesis of fluorescent probes is another area of interest. The naphthalene moiety is inherently fluorescent, and modifications to the molecule could be designed to create "turn-on" or "turn-off" fluorescent sensors for specific analytes or biological processes.

Furthermore, the exploration of this compound and its derivatives in the field of materials science is a largely untapped area. The rigid, planar structure of the naphthalene core, combined with the potential for intermolecular hydrogen bonding through the benzamide group, suggests that these compounds could be investigated as building blocks for novel organic materials with interesting electronic or photophysical properties.

Finally, continued investigation into the medicinal chemistry applications of this compound analogues is warranted. Given the wide range of biological activities reported for benzamide and nitronaphthalene derivatives, it is plausible that novel analogues of this compound could exhibit interesting pharmacological profiles. nanobioletters.comnih.gov

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(1-Nitronaphthalen-2-yl)benzamide derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between benzoyl chloride derivatives and nitronaphthylamine precursors. For example, refluxing in pyridine (4–6 hours) under anhydrous conditions is critical for achieving high yields . Catalysts like CBr₄ can accelerate benzamide formation in one-pot reactions . Key parameters include solvent choice (e.g., dichloromethane for mild conditions), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for amine-to-benzoyl chloride). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product purity.

Q. Which spectroscopic techniques are essential for characterizing N-(1-Nitronaphthalen-2-yl)benzamide, and what key spectral markers should be prioritized?

  • Methodological Answer :
  • IR Spectroscopy : Prioritize the carbonyl (C=O) stretch at 1625–1650 cm⁻¹ and nitro (NO₂) asymmetric/symmetric stretches at 1510–1535 cm⁻¹ .
  • NMR : In 1H^1H-NMR, aromatic protons appear as multiplet signals (δ 7.2–8.5 ppm), while 13C^{13}C-NMR shows benzamide carbonyls at δ 165–168 ppm .
  • Mass Spectrometry : Molecular ion peaks ([M⁺]) and fragmentation patterns (e.g., loss of NO₂ or benzoyl groups) confirm structural integrity .

Q. How can researchers validate the crystallographic structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Critical steps include:
  • Growing crystals via slow evaporation (solvents like DMSO/ethanol mixtures) .
  • Data collection at low temperatures (123 K) to minimize thermal motion .
  • Validation using ORTEP-III for graphical representation of thermal ellipsoids .
  • Reporting metrics: R factor (<0.08) and data-to-parameter ratio (>15) ensure reliability .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data for N-(1-Nitronaphthalen-2-yl)benzamide derivatives be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare IR/NMR data with structurally analogous compounds (e.g., N-benzoyl-2-hydroxybenzamides ).
  • DFT Calculations : Simulate spectra (e.g., Gaussian software) to identify discrepancies between experimental and theoretical peaks .
  • Twinned Crystals : Use SHELXD for structure solution in cases of twinning or pseudo-symmetry .
  • Dynamic NMR : Resolve rotational barriers in benzamide groups at variable temperatures .

Q. What experimental strategies improve the solubility and bioavailability of N-(1-Nitronaphthalen-2-yl)benzamide derivatives while retaining bioactivity?

  • Methodological Answer :
  • Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -OCH₃) at the para-position of the benzamide ring .
  • Salt Formation : React with HCl or sodium salts to enhance aqueous solubility .
  • Prodrug Approaches : Mask nitro groups with acetyl or glycosyl moieties, which hydrolyze in vivo .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to improve cellular uptake .

Q. How can structure-activity relationships (SAR) guide the design of N-(1-Nitronaphthalen-2-yl)benzamide derivatives with enhanced biological activity?

  • Methodological Answer :
  • Substituent Screening : Test analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating (-OCH₃, -NH₂) groups at the naphthalene ring .
  • Enzyme Assays : Use PARP-1 inhibition assays to correlate substituent effects with IC₅₀ values .
  • Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize substituents with optimal binding .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., nitro groups) and hydrophobic regions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.